Cas no 107637-99-0 (3-Benzofuranol)

3-ベンゾフラノールは、ベンゾフラン骨格にヒドロキシル基が結合した芳香族化合物です。分子式C8H6O2で表され、有機合成中間体として重要な役割を果たします。特に医薬品や機能性材料の合成前駆体として利用可能な反応性の高い官能基を有しています。融点や溶解度などの物理化学的特性が明確に測定されており、標準的な有機溶媒に適度な溶解性を示します。純度基準(通常99%以上)を満たした試薬グレード製品として供給可能で、XRDやNMRによる構造確認が行われています。保存安定性に優れ、不活性ガス下で長期保存が可能です。

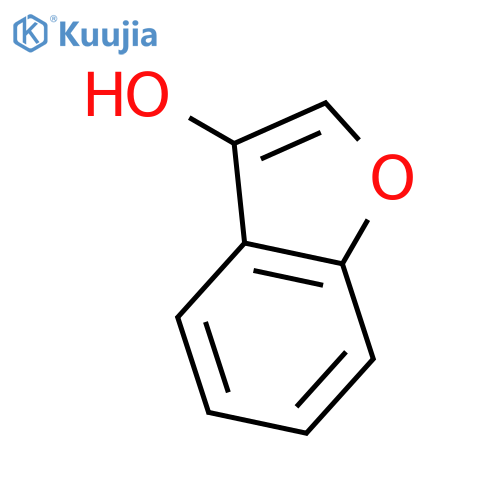

3-Benzofuranol structure

商品名:3-Benzofuranol

3-Benzofuranol 化学的及び物理的性質

名前と識別子

-

- 3-Benzofuranol

- 1-benzofuran-3-ol

- 3-hidroxy-benzofuran

- 3-hydroxybenzo<b>furan

- 3-Hydroxybenzofuran

- benzofuran-3-ol

- DTXSID70536341

- SCHEMBL276154

- 107637-99-0

- G68455

-

- インチ: InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H

- InChIKey: RRZMBTOLAQISOU-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=CO2)O

計算された属性

- せいみつぶんしりょう: 134.03700

- どういたいしつりょう: 134.036779430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 33.4Ų

じっけんとくせい

- PSA: 33.37000

- LogP: 2.13840

3-Benzofuranol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192798A-1g |

3-Benzofuranol |

107637-99-0 | 0.97 | 1g |

¥4284.0 | 2024-07-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192798A-100mg |

3-Benzofuranol |

107637-99-0 | 0.97 | 100mg |

¥934.2 | 2024-07-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192798A-250mg |

3-Benzofuranol |

107637-99-0 | 0.97 | 250mg |

¥1587.6 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756399-1g |

Benzofuran-3-ol |

107637-99-0 | 95% | 1g |

¥3633.00 | 2024-08-09 |

3-Benzofuranol 関連文献

-

1. Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocyclesJon Bentley,Paul A. Nilsson,Andrew F. Parsons J. Chem. Soc. Perkin Trans. 1 2002 1461

-

2. Conformational effects in photocyclization of six and seven-membered ring alkoxyketonesTakaaki Horaguchi,Haruki Iwanami,Takakazu Tanaka,Eietsu Hasegawa,Takahachi Shimizu J. Chem. Soc. Chem. Commun. 1991 44

107637-99-0 (3-Benzofuranol) 関連製品

- 19261-06-4(8-oxatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ol)

- 480-97-7(1-benzofuran-4-ol)

- 13196-11-7(Benzofuran-6-Ol)

- 20279-16-7(8-oxatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-5-ol)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量